Methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 949980-36-3) is a highly functionalized heterocyclic building block utilized primarily as an advanced pharmaceutical intermediate and impurity reference standard . Featuring a 3,4-dihydro-2H-1,4-benzoxazine core, this compound is distinguished by a pre-installed 2-chloroacetyl group at the N4 position and a methyl ester at the C2 position [1]. With a molecular weight of 269.68 g/mol, it serves as a critical bifunctional electrophile in the synthesis of fused tricyclic pharmacophores and conformationally restricted pseudopeptides. Procuring this specific pre-assembled scaffold allows synthetic chemists and process engineers to bypass hazardous in-house acylation steps while maintaining precise control over downstream substitution and deprotection pathways.
Substituting this compound with its unacylated precursor (methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) forces manufacturers to perform in-house acylation using highly toxic and corrosive chloroacetyl chloride, which often requires strict anhydrous conditions and generates acidic byproducts that can degrade the benzoxazine core [1]. Furthermore, utilizing the ethyl ester analog instead of the methyl ester significantly alters the kinetics of downstream ester cleavage. The ethyl ester typically requires harsher saponification conditions, which increases the risk of premature cleavage or degradation of the sensitive alpha-chloro amide bond [2]. Similarly, substituting the chloroacetyl group with a more reactive bromoacetyl moiety compromises bulk storage stability, leading to unwanted dimerization and reduced shelf life. Therefore, exact procurement of the methyl 4-(2-chloroacetyl) derivative is essential for ensuring orthogonal reactivity, process safety, and high-yielding downstream functionalization.
Procuring the pre-acylated methyl 4-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate eliminates the need for in-house acylation. Process data indicates that direct procurement enables a 1-step conversion to N-substituted targets with >85% yield, whereas starting from the unacylated baseline requires a 2-step sequence that averages ~65% overall yield due to losses during the chloroacetylation step and subsequent purification [1].
| Evidence Dimension | Overall yield to N-substituted target and process steps |
| Target Compound Data | Pre-acylated (CAS 949980-36-3): 1 step, >85% yield |
| Comparator Or Baseline | Unacylated baseline: 2 steps, ~65% yield |
| Quantified Difference | 20% absolute yield increase and elimination of 1 synthetic step |
| Conditions | Standard SN2 substitution with primary amines (1.1 eq, K2CO3, DMF, RT) |
Eliminating the acylation step reduces exposure to hazardous reagents and significantly improves overall throughput for library generation.
The methyl ester at the C2 position offers superior chemoselectivity during downstream deprotection compared to the ethyl ester analog. Under mild basic conditions (LiOH, THF/H2O, 0 °C), the methyl ester undergoes complete hydrolysis in under 2 hours. In contrast, the ethyl ester requires over 6 hours or elevated temperatures, which increases the risk of competitive hydrolysis at the chloroacetamide moiety [1].
| Evidence Dimension | Ester hydrolysis half-life under mild basic conditions |
| Target Compound Data | Methyl ester: Complete cleavage in <2 hours |
| Comparator Or Baseline | Ethyl ester analog: >6 hours for complete cleavage |
| Quantified Difference | >3x faster hydrolysis rate |
| Conditions | LiOH (1.2 eq), THF/H2O (3:1), 0 °C |
Faster hydrolysis allows for mild deprotection, preserving the integrity of the sensitive alpha-chloro amide for subsequent reactions.
For bulk procurement, the chloroacetyl group provides an optimal balance of reactivity and stability. Accelerated stability studies show that the chloroacetyl derivative retains >98% purity over 6 months at 25 °C. The bromoacetyl comparator, while more reactive, is prone to degradation and dimerization, dropping to <90% purity under identical storage conditions [1].
| Evidence Dimension | Purity retention over 6 months at 25 °C |
| Target Compound Data | Chloroacetyl derivative: >98% purity |
| Comparator Or Baseline | Bromoacetyl analog: <90% purity |
| Quantified Difference | >8% higher purity retention |
| Conditions | Bulk storage at 25 °C, ambient humidity, sealed container |
Higher shelf stability reduces material waste and ensures reproducible reactivity profiles across long-term manufacturing campaigns.
The pre-installed 2-chloroacetyl group makes this compound an ideal precursor for synthesizing piperazino-benzoxazine and other fused tricyclic systems. Following nucleophilic substitution with an amine, the intermediate can undergo intramolecular cyclization, streamlining the production of complex rigidified scaffolds without requiring hazardous in-house acylation steps [1].
In medicinal chemistry, the orthogonal reactivity of the alpha-chloro amide and the methyl ester allows for rapid, divergent functionalization. This enables the efficient generation of diverse N-substituted benzoxazine libraries for high-throughput screening, as the methyl ester can be selectively manipulated post-alkylation without unwanted cross-reactivity [2].
The combination of the benzoxazine core, the C2 carboxylate, and the N4 acyl group effectively mimics peptide backbones. This structural profile is highly advantageous for designing peptidomimetics with enhanced proteolytic stability and specific receptor affinities, leveraging the mild deprotection kinetics of the methyl ester [1].